molecular formula C29H29ClN4O5 B6517559 N-[(2-chlorophenyl)methyl]-4-[(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide CAS No. 931731-76-9

N-[(2-chlorophenyl)methyl]-4-[(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide

Cat. No.: B6517559
CAS No.: 931731-76-9
M. Wt: 549.0 g/mol
InChI Key: LTUXTVBVWHQDRE-UHFFFAOYSA-N
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Description

The compound N-[(2-chlorophenyl)methyl]-4-[(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide features a benzamide backbone with a 2-chlorophenylmethyl group at the N-position and a tetrahydroquinazolinone moiety substituted with a carbamoylmethyl-3-methoxypropyl chain.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O5/c1-39-16-6-15-31-26(35)19-33-25-10-5-3-8-23(25)28(37)34(29(33)38)18-20-11-13-21(14-12-20)27(36)32-17-22-7-2-4-9-24(22)30/h2-5,7-14H,6,15-19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUXTVBVWHQDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Analytical and Computational Comparisons
  • Molecular Networking : MS/MS-based dereplication () could cluster the target compound with analogs sharing fragmentation patterns (e.g., benzamide cleavage or chlorophenyl losses). A high cosine score (>0.8) would indicate structural proximity .
  • NMR Spectral Trends : Similar to , substituent variations (e.g., 3-methoxypropyl vs. benzothiazole) would alter chemical shifts in ¹H/¹³C NMR, particularly in aromatic and carbonyl regions .
  • Computational Similarity : Tanimoto and Dice indexes () could quantify structural overlap with analogs. For example, the target compound may share >70% similarity with 4g () due to chlorophenyl and carboxamide motifs, predicting overlapping bioactivities .
  • Docking Studies: Glide XP scoring () suggests that the tetrahydroquinazolinone core may form hydrophobic enclosures or hydrogen bonds with targets like kinases or proteases, akin to thiazolidinone derivatives .
Bioactivity Insights

While explicit bioactivity data for the target compound is unavailable, structural analogs provide clues:

  • Thiazolidinone Derivatives (): Known for antidiabetic, antimicrobial, and anti-inflammatory properties due to thiazolidinone’s electron-deficient core .
  • Oxadiazines () : Exhibit broad activity in agrochemical and pharmaceutical contexts, likely via interactions with enzymes or receptors .
  • NMR-Guided Predictions () : Similar bioactivity profiles may arise if the target compound shares protein-binding motifs (e.g., carbamoyl or chlorophenyl groups) with clustered analogs .

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